10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a nitro group, a trifluoromethyl group, and a thiol group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with decanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Properties
CAS No. |
925912-31-8 |
---|---|
Molecular Formula |
C17H25F3N2O2S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
10-[4-nitro-3-(trifluoromethyl)anilino]decane-1-thiol |
InChI |
InChI=1S/C17H25F3N2O2S/c18-17(19,20)15-13-14(9-10-16(15)22(23)24)21-11-7-5-3-1-2-4-6-8-12-25/h9-10,13,21,25H,1-8,11-12H2 |
InChI Key |
GRSVSTOVPCYPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCCCCCCCCS)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.